N-benzyl-4-phenylpent-3-enamide
Description
Properties
CAS No. |
674285-93-9 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-benzyl-4-phenylpent-3-enamide |
InChI |
InChI=1S/C18H19NO/c1-15(17-10-6-3-7-11-17)12-13-18(20)19-14-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,19,20) |
InChI Key |
IAHAAQFEZLBQET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control
The E-configuration is typically favored due to steric repulsion between the phenyl group and the amide nitrogen.
Purification
- Column Chromatography : Silica gel, eluent: petroleum ether/ethyl acetate (9:1).
- Recrystallization : Hexanes/ether (for solid-state purification).
Side Reactions
- Hydrolysis : Minimized using anhydrous solvents and inert atmospheres.
- Oxidation : Observed in prolonged reactions; mitigated by avoiding light/heat.
Step 1 : Activate 4-phenylpent-3-enoic acid with CDI in DCM.
Step 2 : Couple with benzylamine at room temperature for 1 hour.
Step 3 : Purify via silica gel chromatography (petroleum ether/ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-phenylpent-3-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-3-enamide structure to a single bond, forming saturated amides.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides.
Scientific Research Applications
N-benzyl-4-phenylpent-3-enamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-benzyl-4-phenylpent-3-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the phenylpent-3-enamide structure allow it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Benzyl-4-phenylpent-3-enamide shares structural similarities with other pent-3-enamide derivatives, primarily differing in substituent groups.
Table 1: Structural and Functional Comparison of Pent-3-enamide Derivatives
Key Observations
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy in N-methoxy-N,4-dimethylpent-3-enamide): Likely increase solubility in polar solvents and stabilize charge distribution in the enamide system.
- Electron-Withdrawing Groups (e.g., sulfonyl in N-(4-methylphenyl)sulfonylpent-3-enamide): May enhance electrophilicity, facilitating nucleophilic attack or cyclization reactions.
- Aromatic Substituents (e.g., benzyl and phenyl in this compound): Contribute to π-π stacking interactions, relevant in drug design or material science .
Allyl or methylidene groups (e.g., in N-(but-2-en-1-yl)pent-3-enamide) add conformational flexibility or unsaturation for polymerization.
Biological Relevance :
- Carbamoyl and benzyl groups (e.g., in (E)-N-carbamoyl-2-propan-2-ylpent-3-enamide and this compound) are common in bioactive molecules, suggesting utility as kinase inhibitors or antimicrobial agents.
Limitations in Available Data
Empirical data on physicochemical properties (e.g., melting points, solubility) and biological activity for these compounds are scarce in the provided sources. Comparisons are primarily structural, and further experimental studies are needed to validate theoretical predictions .
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